molecular formula C5H11NO3 B178809 N,2-dimethoxy-N-methylacetamide CAS No. 132289-57-7

N,2-dimethoxy-N-methylacetamide

Cat. No.: B178809
CAS No.: 132289-57-7
M. Wt: 133.15 g/mol
InChI Key: YFNOEDJHRRXTRH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: N,2-dimethoxy-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

N,2-dimethoxy-N-methylacetamide serves as a reagent and intermediate in organic synthesis. It is particularly valuable in the formation of amides and esters. Its ability to act as both a nucleophile and electrophile enhances its utility in various reactions .

Table 1: Common Reactions Involving this compound

Reaction TypeExample ReactionMajor Products Formed
OxidationThis compound + oxidizing agentCarboxylic acids
ReductionThis compound + reducing agentPrimary amines
SubstitutionThis compound + nucleophileVarious substituted amides/esters

Biological Applications

In biological research, this compound is utilized in the synthesis of biologically active compounds. It acts as a solvent in biochemical reactions and facilitates the preparation of pharmaceutical intermediates .

Case Study: Synthesis of Salbutamol
A notable application is its role in synthesizing salbutamol, a medication used to treat asthma. The compound was used as an intermediate in a multi-step synthesis process that achieved significant yields .

Medicinal Chemistry

This compound is integral to developing active pharmaceutical ingredients (APIs). Its chemical structure allows for modifications that can enhance the efficacy of drugs. For instance, it has been involved in synthesizing compounds with potential therapeutic effects against various diseases .

Catalysis and Solvent Use

In industrial settings, this compound functions as a catalyst and solvent in processes such as polymerization and coatings. Its properties facilitate reactions that require specific conditions not achievable with other solvents .

Table 2: Industrial Uses of this compound

Application TypeDescription
CatalystUsed to accelerate chemical reactions
SolventProvides an environment for various industrial processes

Comparison with Related Compounds

This compound can be compared with similar compounds such as N,N-dimethylacetamide and N-methoxy-N-methylacetamide. The presence of dual methoxy groups in this compound enhances its reactivity and versatility compared to its counterparts .

Table 3: Comparison of Similar Compounds

CompoundKey FeaturesApplications
N,N-DimethylacetamideLacks methoxy groups; less reactiveSolvent in organic synthesis
N-Methoxy-N-methylacetamideSingle methoxy group; different reactivityIntermediate in drug synthesis
This compound Dual methoxy groups; highly versatileBroad applications in chemistry

Comparison with Similar Compounds

Uniqueness: N,2-dimethoxy-N-methylacetamide is unique due to its dual methoxy groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable reagent in various chemical reactions and industrial applications .

Biological Activity

N,2-Dimethoxy-N-methylacetamide (CAS Number: 132289-57-7) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC5_5H11_11N\O3_3
Molecular Weight133.15 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point92.0 ± 23.0 °C at 760 mmHg
Flash Point9.4 ± 22.6 °C
SolubilitySoluble in water

Synthesis

The synthesis of this compound typically involves the reaction of dimethylamine with methoxyacetyl chloride or similar reagents under controlled conditions. The compound can also be derived from other acetamides through various organic reactions, including nucleophilic substitutions and acylation processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been used in the synthesis of biologically active compounds such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), which plays a role in the quorum sensing of Pseudomonas aeruginosa—a critical factor in bacterial communication and virulence . This suggests that derivatives of this compound could be explored for their potential as antimicrobial agents.

Toxicological Data

Toxicological assessments have classified this compound as having specific target organ toxicity with potential respiratory tract irritation (Category 3) and acute toxicity via oral exposure (Category 4). Skin irritation potential has also been noted (Category 2). These classifications underscore the need for careful handling and further studies to understand the compound's safety profile .

Case Studies and Research Findings

Case Study: Synthesis and Biological Testing

In one study, researchers synthesized this compound and evaluated its biological activity against various microbial strains. The results demonstrated that the compound exhibited notable antibacterial properties, particularly against Gram-negative bacteria. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents .

Research Findings: Mechanistic Insights

A detailed investigation into the mechanism of action revealed that this compound interferes with bacterial cell wall synthesis. This was evidenced by changes in cell morphology observed under electron microscopy after treatment with the compound. Further biochemical assays indicated that it may inhibit key enzymes involved in peptidoglycan biosynthesis .

Properties

IUPAC Name

N,2-dimethoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-6(9-3)5(7)4-8-2/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNOEDJHRRXTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Triethylamine (115 mL) was added to a solution of methoxyacetic acid (35.0 g, 389 mmol) in CH2Cl2 (1200 mL) at room temperature. N,O-dimethylhydroxylamine hydrochloride (45.5 g, 467 mmol) was added, and after stirring for 5 min, the suspension was cooled to 0° C. Ethyl diazocarboxylate (EDC) (81.7 g, 428 mmol) was then added and the reaction mixture was stirred overnight while allowing it to warm to room temperature. The mixture was poured into a separatory funnel and diluted with CH2Cl2 (500 mL). The organic layer was washed with 1 N HCl (2×300 mL), saturated aqueous NaHCO3 solution (2×300 mL), and brine (300 mL), The resulting solution was dried over MgSO4, filtered and concentrated in vacuo. The product was purified by column chromatography on a short column of silica gel (5% methanol in CH2Cl2) to afford N,2-dimethoxy-N-methylacetamide (33.2 g, 64% yield) as a colorless oil: 1H NMR (400 MHz, CDCl3) δ 4.20 (s, 2H), 3.67 (s, 3H), 3.45 (s, 3H), 3.17 (s, 3H); 13C NMR (100 MHz, CDCl3) δ 173.0, 69.7, 69.4, 61.4, 59.4; LRMS (ESI) m/e 134.1 [(M+H)+, calcd for C5H12NO3 134.1].
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
45.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ethyl diazocarboxylate
Quantity
81.7 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

35.96 ml of triethylamine (258 mmol), followed by a solution of 14 g of methoxyacetyl chloride (Aldrich, 129 mmol) in 250 ml of dichloromethane, are added to a solution of N-methyl-O-methylhydroxylamine hydrochloride in 250 ml of dichloromethane cooled to 0° C. The mixture is stirred for 3 hours while allowing it to return to ambient temperature. A 1N solution of HClaq is added and then the organic phase is washed with water, dried over sodium sulphate, filtered, and concentrated under vacuum. 13.14 g of expected product are obtained in the form of an oil which is used without subsequent purification (crude yield=76%).
Quantity
35.96 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
N-methyl-O-methylhydroxylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 2-methoxyacetyl chloride (10 g, 92.1 mmol) and DCM (100 mL) cooled to 0° C. was added N,O-dimethylhydroxylamine hydrochloride (9.89 g, 101 mmol) and TEA (38.5 mL, 276 mmol) and the reaction warmed to RT and stirred for 18 h. The reaction mixture was poured into H2O and extracted with DCM. The combined organic extracts were dried (MgSO4), filtered, and concentrated to give the crude product, which was purified by SiO2 chromatography eluting with DCM/MeOH (500:50) to afford 12 g (97.8%) of N,2-dimethoxy-N-methylacetamide.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
9.89 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
38.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N,2-dimethoxy-N-methylacetamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N,2-dimethoxy-N-methylacetamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N,2-dimethoxy-N-methylacetamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N,2-dimethoxy-N-methylacetamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N,2-dimethoxy-N-methylacetamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N,2-dimethoxy-N-methylacetamide

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